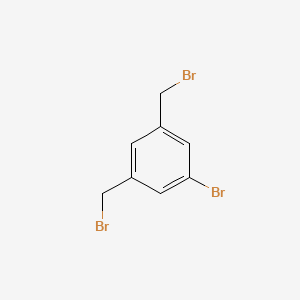

1-Bromo-3,5-bis(bromomethyl)benzene

Descripción

Significance of Aryl- and Benzylic-Halogenated Building Blocks in Organic Synthesis

Aryl halides, which are aromatic compounds with one or more halogen atoms directly bonded to the aromatic ring, are a cornerstone of modern organic synthesis. wikipedia.org They serve as crucial precursors for a vast array of chemical reactions, most notably in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. acs.org The utility of aryl halides extends to their use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgenamine.net The carbon-halogen bond in aryl halides is significantly stronger than in alkyl halides, lending them a distinct reactivity profile. libretexts.org

Similarly, benzylic halides, compounds with a halogen atom attached to a carbon atom adjacent to an aromatic ring, are highly reactive and synthetically valuable. numberanalytics.com The benzylic position is activated, facilitating nucleophilic substitution and elimination reactions. This heightened reactivity is attributed to the stability of the resulting benzylic carbocation or radical intermediate, which is resonance-stabilized by the adjacent aromatic ring. Benzylic halogenation is a key strategy for introducing functional groups at the benzylic position, paving the way for the synthesis of complex aromatic molecules. numberanalytics.com

The compound 1-Bromo-3,5-bis(bromomethyl)benzene uniquely combines the functionalities of both an aryl halide and a benzylic halide. This dual reactivity allows for selective and sequential transformations, making it a powerful tool for synthetic chemists. The bromine atom on the aromatic ring can participate in reactions like electrophilic aromatic substitution, while the bromomethyl groups are susceptible to nucleophilic substitution.

Historical Context and Evolution of Research on this compound and its Analogues

The development and application of halogenated aromatic compounds have a rich history in organic chemistry. The study of bromination reactions, in particular, has been extensive, with the use of molecular bromine and various bromo-organic compounds being well-documented. sci-hub.se The synthesis of related bis(bromomethyl) compounds was reported as early as the mid-20th century. acs.org

Research into analogues of this compound, such as 1,3,5-tris(bromomethyl)benzene (B90972), has provided valuable insights into the synthesis and reactivity of poly-halogenated aromatic systems. chemicalbook.comnih.govsigmaaldrich.comnih.gov For instance, the synthesis of 1,3,5-tris(bromomethyl)benzene from mesitylene (B46885) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide is a well-established procedure. chemicalbook.com This methodology highlights the common strategies employed for benzylic bromination.

The synthesis of this compound itself can be achieved through the bromination of 1,3-bis(bromomethyl)benzene (B165771). This precursor, in turn, can be synthesized from m-xylene. The stepwise introduction of bromine atoms allows for the controlled formation of the desired product.

The evolution of research in this area has been driven by the need for versatile building blocks in various fields. For example, related compounds like 1,2-bis(bromomethyl)benzene (B41939) and 1,4-bis(bromomethyl)benzene (B118104) have found applications in the synthesis of materials and pharmaceutical intermediates. guidechem.combiosynth.com The unique substitution pattern of this compound makes it a particularly interesting candidate for the construction of dendrimers, macrocycles, and other complex molecular architectures.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-3,5-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJLVLCWBYPFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CBr)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401649 | |

| Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51760-23-7 | |

| Record name | 1-Bromo-3,5-bis(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51760-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-3,5-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 3,5 Bis Bromomethyl Benzene

Regioselective Bromination Strategies for Substituted Benzene (B151609) Derivatives

Regioselectivity is paramount in the synthesis of 1-Bromo-3,5-bis(bromomethyl)benzene, as it involves the selective bromination of two distinct types of C-H bonds: the aromatic C-H on the benzene ring and the C-H bonds of the methyl groups (benzylic positions). The different reactivities of these positions allow for the use of specific bromination methods to target each one.

The introduction of bromine atoms at the benzylic positions of the methyl groups is typically achieved through a free-radical halogenation reaction. libretexts.orgpearson.com This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. pearson.commasterorganicchemistry.com

A common and effective reagent for this transformation is N-bromosuccinimide (NBS). libretexts.org The reaction is typically initiated by light (photobromination) or a radical initiator like benzoyl peroxide. chemicalbook.comgoogle.com The primary role of NBS is to provide a constant, low concentration of molecular bromine (Br₂), which minimizes side reactions, such as the addition of bromine to the aromatic ring. masterorganicchemistry.com The reaction mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a hydrogen atom from a benzylic position to form a stable benzyl (B1604629) radical. This radical then reacts with a molecule of Br₂ to yield the bromomethyl group and another bromine radical, continuing the chain reaction. libretexts.org

The stability of the benzylic C-H bond is considerably lower than other alkyl C-H bonds, making it the preferred site for radical attack. masterorganicchemistry.com For substrates with multiple methyl groups, such as in the precursors to this compound, controlling the stoichiometry of NBS and the reaction conditions is crucial to achieve the desired degree of bromination.

The bromination of the benzene ring itself proceeds via an electrophilic aromatic substitution (EAS) mechanism. msu.edukhanacademy.org Unlike the radical substitution of the side chains, this reaction involves the attack of an electrophile on the electron-rich aromatic ring. Benzene and its derivatives are less reactive towards electrophiles than alkenes because substitution would disrupt the stable aromatic system. pressbooks.pub

Therefore, a catalyst is required to make the bromine molecule more electrophilic. pressbooks.pubmasterorganicchemistry.com Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used for this purpose. pressbooks.pubmasterorganicchemistry.com The catalyst polarizes the Br-Br bond, creating a more potent electrophilic species, often represented as Br⁺, which can then be attacked by the benzene ring. pressbooks.publibretexts.org This initial attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org In a subsequent fast step, a proton is removed from the arenium ion, restoring the aromaticity of the ring and resulting in the formation of a bromo-substituted benzene derivative. msu.edulibretexts.org

Precursor Compounds and Starting Materials in the Synthesis of this compound

The synthesis of this compound typically starts from readily available substituted benzene derivatives. The strategic choice of the starting material dictates the sequence of bromination steps.

One logical precursor is 1-bromo-3,5-dimethylbenzene (B43891) . This compound can be synthesized from 3,5-dimethylaniline (B87155) via a Sandmeyer reaction or by direct electrophilic bromination of m-xylene, although the latter may require careful control to ensure mono-bromination at the desired position. Once 1-bromo-3,5-dimethylbenzene is obtained, the two methyl groups can be subjected to radical-mediated side-chain bromination using NBS to yield the final product.

Alternatively, the synthesis can commence with 1,3-dimethylbenzene (m-xylene) . A possible synthetic route involves the initial radical bromination of both methyl groups to form 1,3-bis(bromomethyl)benzene (B165771) . Subsequently, this intermediate undergoes electrophilic aromatic bromination to introduce a bromine atom onto the ring at the 5-position. This stepwise bromination requires careful selection of reagents and conditions to ensure the desired regioselectivity.

Another related starting material is mesitylene (B46885) (1,3,5-trimethylbenzene) . A controlled radical bromination of mesitylene can lead to the formation of 1,3,5-tris(bromomethyl)benzene (B90972) . chemicalbook.com While not a direct precursor, the methodologies used for its synthesis are highly relevant.

| Precursor Compound | Synthetic Step(s) to Target Molecule |

| 1-Bromo-3,5-dimethylbenzene | Radical-mediated side-chain bromination of the two methyl groups. |

| 1,3-Dimethylbenzene (m-xylene) | 1. Radical bromination to 1,3-bis(bromomethyl)benzene. 2. Electrophilic aromatic bromination at the 5-position. |

| 1,3,5-Trimethylbenzene (Mesitylene) | Not a direct precursor, but its bromination to 1,3,5-tris(bromomethyl)benzene provides insight into selective side-chain bromination. chemicalbook.com |

Optimization of Reaction Conditions and Solvent Systems for Enhanced Efficiency

To ensure a successful synthesis with high yield and purity, the optimization of reaction parameters, including solvent systems, temperature, and reagent concentration, is critical.

Achieving high selectivity and yield in the synthesis of this compound hinges on carefully controlling the distinct bromination reactions.

For side-chain bromination , the choice of solvent is crucial. Non-polar solvents like carbon tetrachloride (CCl₄) have traditionally been used for NBS brominations. libretexts.org However, due to safety and environmental concerns, alternative solvents are often sought. The use of more selective bromination conditions, such as photo-initiation in dichloromethane, has been shown to improve yields compared to thermal initiation in other solvents. gla.ac.ukgla.ac.uk Maintaining a low concentration of Br₂ and HBr, which can be achieved by the slow addition of NBS, is key to preventing competing ionic reactions and over-bromination. scientificupdate.com

For electrophilic aromatic bromination , the reactivity of the substrate and the strength of the Lewis acid catalyst must be balanced to avoid the formation of polybrominated byproducts. The choice of solvent can also influence the outcome; for instance, performing brominations in non-polar solvents at lower temperatures can increase selectivity. youtube.com Studies have shown that controlling the reaction temperature and the molar ratio of the reactants are key factors in directing the bromination to the desired product. google.com

| Reaction Type | Strategy for Optimization | Research Finding |

| Radical Side-Chain Bromination | Use of photo-initiation instead of thermal initiation. | Improved yields from 47% to 80% were observed for a benzylic bromination by switching from thermal to photo-initiation. gla.ac.ukgla.ac.uk |

| Radical Side-Chain Bromination | Continuous addition of NBS. | Minimizes impurity formation and polymerization by maintaining a low concentration of Br₂ in the solution. scientificupdate.com |

| Electrophilic Aromatic Bromination | Choice of solvent and temperature. | Using a non-polar solvent and lower temperatures can lead to the selective formation of the para-substituted product over the ortho-isomer due to steric hindrance. youtube.com |

| General Bromination | Use of ionic liquids as catalysts. | Aerobic bromination using pyridinium (B92312) nitrate-based ionic liquids can be controlled to produce mono-, di-, or tri-brominated products by adjusting reagent amounts and temperature. nih.gov |

Continuous flow chemistry offers significant advantages for bromination reactions, particularly concerning safety, scalability, and process control. mdpi.com Halogenations are often fast and highly exothermic, which can lead to selectivity issues and runaway reactions in traditional batch processes. researchgate.net Flow reactors, with their high surface-area-to-volume ratio, provide superior heat and mass transfer, allowing for precise temperature control and minimizing the formation of byproducts. mdpi.com

For the synthesis of brominated aromatic compounds, continuous flow systems have been successfully developed. researchgate.net These systems can involve the in situ generation of the brominating agent, such as generating Br₂ from HBr and an oxidant, which is then immediately mixed with the substrate in the reactor. mdpi.comresearchgate.net This approach avoids the storage and handling of large quantities of hazardous bromine. mdpi.com Similarly, catalysts like FeBr₃ can be generated in situ within a packed-bed reactor, with the catalyst concentration controlled by temperature and flow rate. rsc.org Such techniques have been shown to be efficient, easy to handle, and capable of producing brominated compounds in high yields within minutes. researchgate.netresearchgate.net The scalability of these systems makes them an attractive alternative to batch processing for the industrial production of compounds like this compound. mdpi.com

The synthesis of this compound typically involves the selective bromination of both the aromatic ring and the benzylic methyl groups of a suitable precursor. Researchers have refined these methods to achieve high efficiency and selectivity.

A primary route involves the free-radical bromination of the methyl groups of a substituted toluene (B28343) derivative, followed by or concurrent with the electrophilic bromination of the aromatic ring. A common starting material for related trisubstituted benzene derivatives is mesitylene (1,3,5-trimethylbenzene). The conversion to the tribrominated product, 1,3,5-tris(bromomethyl)benzene, is achieved through radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). chemicalbook.comiucr.org For the target compound, this compound, a key strategy is the bromination of 1,3-bis(bromomethyl)benzene, which requires precise control to direct the bromine to the desired position on the aromatic ring, often employing a Lewis acid catalyst such as iron(III) bromide.

Another advanced approach involves the direct bromination of 2-bromo-1,3-dimethylbenzene. This method utilizes NBS and a radical initiator in a suitable solvent like chloroform, heated at reflux to facilitate the conversion of the methyl groups to bromomethyl groups. iucr.org The reaction conditions are critical to prevent over-bromination or other side reactions.

The following table summarizes key research findings on the synthesis of bromomethylated benzene derivatives, illustrating the methodologies applicable to the synthesis of this compound.

Table 1: Selected Synthetic Methodologies for Bromomethylated Benzenes

| Starting Material | Reagents | Initiator/Catalyst | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Mesitylene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl4) | Reflux at 70°C for 6 hours | 1,3,5-Tris(bromomethyl)benzene | 96% | chemicalbook.com |

| 2-Bromo-1,3-dimethylbenzene | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Chloroform | Reflux for 12 hours | 2-Bromo-1,3-bis(bromomethyl)benzene | 53% | iucr.org |

| p-Xylene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | Reflux at 80°C | 1,4-Bis(bromomethyl)benzene (B118104) | 47% | echemi.com |

| 4-Methylbenzonitrile | N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl4) | Reflux for 8 hours | 4-(Bromomethyl)benzonitrile | 90% | rsc.org |

Advanced Purification Methodologies for Isolating this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual reagents. Several advanced techniques are employed to achieve the high purity required for subsequent synthetic applications.

Recrystallization is a widely used and effective method for purifying solid organic compounds. For bromomethylated benzenes, a common approach involves dissolving the crude product in a hot solvent mixture and allowing it to cool, whereupon the purified compound crystallizes out. A specific method for a related isomer involves recrystallization from a hot hexane-ethyl acetate (B1210297) mixture (20:1), yielding clear needles of the product. iucr.org Another approach involves washing the solid product with an alcoholic solvent to remove impurities. echemi.com

Column Chromatography is another powerful purification technique. Flash column chromatography, which uses pressure to speed up the separation, is particularly effective for removing residues of reagents like N-bromosuccinimide. A typical mobile phase for the purification of a brominated benzene derivative is a mixture of hexane (B92381) and ethyl acetate (20:1). iucr.org

High-Performance Liquid Chromatography (HPLC) , while often used for analysis, can be scaled up for preparative separation to isolate highly pure compounds. For a related compound, 1,3-bis(bromomethyl)benzene, a reverse-phase HPLC method has been developed. This method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

The following table provides a summary of advanced purification methodologies applicable to this compound and related compounds.

Table 2: Advanced Purification Methodologies

| Purification Technique | Specific Method | Eluent/Solvent System | Compound | Outcome | Reference |

|---|---|---|---|---|---|

| Recrystallization | Hot Recrystallization | Hexane-Ethyl Acetate (20:1) | 2-Bromo-1,3-bis(bromomethyl)benzene | Clear needles | iucr.org |

| Recrystallization | Washing | Alcoholic Solvent | 1,4-Bis(bromomethyl)benzene | White solid | echemi.com |

| Column Chromatography | Flash Column Chromatography | Hexane-Ethyl Acetate (20:1) | 2-Bromo-1,3-bis(bromomethyl)benzene | Removal of NBS residues | iucr.org |

| High-Performance Liquid Chromatography (HPLC) | Preparative Reverse Phase | Acetonitrile, Water, Phosphoric Acid | 1,3-Bis(bromomethyl)benzene | Scalable isolation of impurities | sielc.com |

Mechanistic Insights into the Reactivity of 1 Bromo 3,5 Bis Bromomethyl Benzene

Nucleophilic Substitution Reactions of Benzylic Bromide Moieties

The benzylic bromide groups of 1-bromo-3,5-bis(bromomethyl)benzene are highly susceptible to nucleophilic substitution reactions. This reactivity stems from the stability of the resulting benzylic carbocation intermediate, which is resonance-stabilized by the benzene (B151609) ring. These reactions proceed readily with a variety of nucleophiles, enabling the introduction of diverse functional groups.

Substitution with Heteroatom-Based Nucleophiles (e.g., Nitrogen, Oxygen, Sulfur)

The benzylic bromides of this compound readily react with heteroatom-based nucleophiles. For instance, nitrogen nucleophiles, such as amines, can displace the bromide to form new carbon-nitrogen bonds. libretexts.org Similarly, oxygen-containing nucleophiles like hydroxides or alkoxides can be employed to introduce hydroxyl or ether functionalities, respectively. Sulfur-based nucleophiles, such as thiols or thiourea, can also effectively displace the benzylic bromides to form thioethers or isothiouronium salts, which are precursors to other sulfur-containing compounds.

These substitution reactions typically proceed via an S_N2 mechanism, particularly with good, unhindered nucleophiles. However, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an S_N1 pathway may also be operative. The general scheme for these reactions is as follows:

Generation of Azide (B81097) Derivatives for Subsequent Orthogonal Transformations

A particularly useful transformation of the benzylic bromide moieties is their conversion to azide groups through reaction with sodium azide. nih.gov This nucleophilic substitution reaction provides a versatile intermediate, 1-bromo-3,5-bis(azidomethyl)benzene. researchgate.net The azide functional groups are relatively stable and can participate in a variety of subsequent "click" chemistry reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

This two-step, one-pot process involves the in situ generation of the biazide from this compound, which is then directly reacted with terminal alkynes to form bis(1,2,3-triazole) derivatives. nih.gov This approach avoids the isolation of the potentially explosive azide intermediate, enhancing the safety of the procedure. nih.govresearchgate.net The resulting bis-triazole products have applications in various fields, including materials science and medicinal chemistry. nih.gov

Cross-Coupling Transformations Involving Aryl and Benzylic Halide Sites

The presence of both an aryl bromide and two benzylic bromides in this compound allows for a rich and selective cross-coupling chemistry, primarily catalyzed by palladium complexes. nih.gov These reactions are fundamental for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halide (either aryl or benzylic) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is versatile and tolerates a wide range of functional groups. nih.gov For this compound, selective coupling at either the aryl or benzylic positions can be achieved by carefully controlling the reaction conditions. nih.govlookchem.com Generally, the C(sp²)-Br bond of the aryl halide is more reactive towards oxidative addition to the palladium(0) catalyst than the C(sp³)-Br bond of the benzylic halide under typical Suzuki-Miyaura conditions. nih.gov

Heck Reaction: The Heck reaction couples the halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction typically proceeds with high regioselectivity, with the aryl or benzyl (B1604629) group adding to the less substituted carbon of the alkene double bond. thieme-connect.de Similar to the Suzuki-Miyaura coupling, selective reaction at either the aryl or benzylic position can be controlled by the choice of catalyst and reaction conditions. thieme-connect.de

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of aryl and benzyl alkynes. researchgate.net The relative reactivity of the aryl and benzylic bromides in this compound can be exploited to achieve selective alkynylation. researchgate.net

Comparative Studies on Reactivity and Kinetic Profiles in Cross-Coupling

The differential reactivity of the aryl C(sp²)-Br bond and the benzylic C(sp³)-Br bonds is a key feature of this compound in cross-coupling reactions. quora.com In palladium-catalyzed reactions, the oxidative addition of the C(sp²)-Br bond to the palladium(0) center is generally faster than that of the C(sp³)-Br bond. nih.gov This difference in reactivity allows for selective functionalization of the aryl position while leaving the benzylic bromides intact.

Conversely, under certain conditions, particularly those favoring S_N2-type pathways or using specific catalyst systems, the benzylic bromides can be more reactive. nih.gov For instance, in some Negishi-type couplings involving organozinc reagents, the benzylic halide can react preferentially. nih.gov Kinetic studies can elucidate the specific reaction conditions that favor one pathway over the other, enabling the rational design of synthetic routes to complex molecules.

Oxidative and Reductive Pathways of this compound

Beyond substitution and coupling reactions, this compound can undergo oxidative and reductive transformations.

Oxidative Pathways: The benzylic positions are susceptible to oxidation. Under appropriate conditions, the bromomethyl groups can be oxidized to formyl groups (aldehydes) or carboxyl groups (carboxylic acids). This provides a route to di- and tri-functionalized benzoic acid derivatives. Furthermore, certain bromophenol compounds have been shown to protect against oxidative damage in biological systems through the activation of antioxidant pathways. nih.gov

Reductive Pathways: The bromine atoms can be removed through reduction. Catalytic hydrogenation or the use of reducing agents like tin and hydrochloric acid can reduce the benzylic bromides to methyl groups. More vigorous conditions would be required to reduce the aryl bromide. The Birch reduction offers a method to reduce the aromatic ring itself, yielding a non-aromatic cyclohexadiene derivative. libretexts.org

Theoretical and Computational Investigations of Reaction Mechanisms and Transition States

Theoretical and computational chemistry offers a powerful lens for scrutinizing the reaction mechanisms of this compound at a molecular level. While specific, in-depth computational studies exclusively targeting the reaction mechanisms of this particular trifunctionalized benzene derivative are not extensively documented in publicly available literature, we can infer the types of theoretical investigations and the mechanistic insights that would be sought based on studies of analogous and related brominated aromatic compounds.

Computational methods, most notably Density Functional Theory (DFT), are instrumental in elucidating the intricacies of reaction pathways. These theoretical models allow for the calculation of the geometries of reactants, products, and, crucially, the high-energy transition states that connect them. By mapping the potential energy surface of a reaction, chemists can predict the most likely mechanistic routes and the energetic barriers associated with them.

For a molecule like this compound, with its multiple reactive sites—the two benzylic bromide positions and the aromatic bromine—computational studies would be invaluable in dissecting its reactivity. For instance, in nucleophilic substitution reactions at the bromomethyl groups, theoretical calculations could model the transition state for both SN1 and SN2 pathways. This would involve calculating the energy of the transition state structure to determine the activation energy for each potential mechanism.

A hypothetical DFT study on the reaction of this compound with a nucleophile, such as a hydroxide (B78521) ion, could yield data similar to that presented in Table 1. Such a table would typically detail the calculated activation energies for the substitution at one of the bromomethyl groups.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| SN1 | Planar carbocation intermediate | 20.5 |

In this hypothetical scenario, the lower activation energy for the SN2 pathway would suggest that it is the more kinetically favorable mechanism under the specified computational conditions.

Furthermore, computational investigations can provide detailed geometric parameters of the transition states, such as bond lengths and angles. For an SN2 reaction, this would include the length of the forming carbon-nucleophile bond and the breaking carbon-bromine bond in the transition state. An example of such data is presented in Table 2.

Table 2: Hypothetical Transition State Bond Lengths for an SN2 Reaction

| Bond | Reactant Bond Length (Å) | Transition State Bond Length (Å) | Product Bond Length (Å) |

|---|---|---|---|

| C-Nucleophile | --- | 2.15 | 1.42 |

These computational models can also be extended to understand the regioselectivity of reactions. For example, in reactions involving electrophilic aromatic substitution, DFT calculations could predict the most likely site of substitution on the benzene ring by analyzing the electron density distribution and the stability of the sigma complex intermediates. The electron-withdrawing nature of the bromine atom and the bromomethyl groups would be a key factor in these calculations.

While detailed, published computational studies on the reaction mechanisms of this compound are scarce, the principles and methodologies are well-established within the field of computational chemistry. Such theoretical investigations, by providing a molecular-level picture of reaction pathways and transition states, are essential for a comprehensive understanding of the reactivity of this versatile chemical compound.

Strategic Applications of 1 Bromo 3,5 Bis Bromomethyl Benzene in Advanced Organic Synthesis

1-Bromo-3,5-bis(bromomethyl)benzene as a Versatile Molecular Building Block for Complex Architectures

This compound is a highly valued intermediate in organic synthesis due to its distinct reactive sites. The two bromomethyl (-CH₂Br) groups are susceptible to nucleophilic substitution, enabling the facile introduction of a wide variety of functional groups. Simultaneously, the bromine atom attached directly to the aromatic ring is less reactive and typically participates in reactions like cross-coupling under different conditions. This differential reactivity allows for sequential, controlled functionalization, making it an ideal scaffold for building complex, non-linear, and multifunctional molecules.

Its utility is demonstrated in its synthesis from 5-bromo-m-xylene through a radical bromination reaction using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). scispace.com This process selectively brominates the methyl groups, yielding the desired building block. The defined meta-orientation of the bromomethyl groups on the phenyl ring creates a 120° angle between these substituents, a feature that is exploited in the design of specific molecular shapes and cavities, such as in anion sensors and other host-guest systems. maynoothuniversity.ie

Contributions to Pharmaceutical and Agrochemical Synthesis

The unique structural attributes of this compound make it a valuable precursor for a range of biologically active compounds. Its rigid framework is particularly useful for creating linkers that connect two or more molecular entities, a common strategy in modern drug design.

Research has shown that this compound is a key starting material for novel therapeutic agents. It has been instrumental in the development of antibiotic potentiators, which are compounds that can disrupt the outer membrane of Gram-negative bacteria and render them susceptible to antibiotics that are normally only effective against Gram-positive bacteria. acs.orgnih.gov In one such study, it was used as a central scaffold to synthesize a series of meta-oriented bis-amidines. acs.org This rigid linker was found to be crucial for the molecule's ability to interact with the bacterial membrane. acs.orgnih.gov

Furthermore, this compound serves as a precursor for inhibitors of the SLC11/NRAMP family of metal ion transporters, which are crucial for iron and manganese uptake in both humans and bacteria. researchgate.net By reacting this compound with thiourea, researchers synthesized a bis-isothiourea compound (Br-BIT) that competitively inhibits these transporters, presenting a potential therapeutic strategy for iron overload disorders. researchgate.net Other applications include its use in creating carrier molecules for the selective transport of catecholamines across membranes for clinical sample purification and in the synthesis of fluorescent anion sensors. scispace.commaynoothuniversity.ie

Table 1: Examples of Biologically Active Molecules Derived from this compound

| Starting Material | Reagents | Resulting Compound Class | Biological Application | Reference |

| This compound | 4-cyanophenol, NaH, then further steps | Bis-amidines | Antibiotic potentiators against Gram-negative bacteria | acs.orgnih.gov |

| This compound | Thiourea, Ethanol | Bis-isothiourea (Br-BIT) | Inhibitor of SLC11/NRAMP metal ion transporters | researchgate.net |

| This compound | Pyrrolobenzodiazepine (PBD) unit, K₂CO₃, TBAI | PBD Dimer Linker | Component of Antibody-Drug Conjugates for cancer therapy | google.com |

| This compound | Boronic acid derivatives | Catecholamine Carriers | Selective extraction and transport from biological samples | scispace.com |

The ability of this compound to act as a bifunctional linker is particularly valuable in the synthesis of targeted therapeutic agents. A significant example is its use in creating linkers for pyrrolobenzodiazepine (PBD) dimers, which are highly potent DNA-alkylating agents used as payloads in antibody-drug conjugates (ADCs). google.com In a patented synthesis, the compound is used to connect two PBD monomer units, forming a dimeric payload that can be attached to a monoclonal antibody. google.com This ADC can then selectively target and destroy cancer cells. google.com

While its direct application in the synthesis of sphingosine (B13886) kinase inhibitors is not prominently documented in the reviewed literature, its proven utility in constructing other targeted agents like PBD dimers highlights its potential. The structural rigidity and defined geometry it imparts are desirable features for molecules designed to fit into specific enzyme active sites, suggesting its suitability as a scaffold for various kinase inhibitors and other targeted therapies.

Role in the Design and Construction of Polymeric Materials

The same features that make this compound a useful building block for discrete molecules also make it an excellent monomer or cross-linking agent in polymer chemistry. The three reactive sites allow for the creation of highly branched or cross-linked polymer networks with tailored properties.

The two benzylic bromide groups can readily participate in polymerization reactions, while the third bromo-substituent on the aromatic ring can be used for post-polymerization modification. This compound is explicitly categorized as a cross-linking agent. ambeed.com Its rigid structure can be used to create polymers with high thermal stability and defined porosity. The trifunctional nature allows it to act as a core molecule for the synthesis of dendrimers and other hyperbranched polymers, where each reactive site can serve as a branch point, leading to complex, three-dimensional architectures.

The stable aromatic core of this compound makes it an attractive precursor for advanced functional materials. While specific examples of its use in redox-active films are emerging, its structure is inherently suited for such applications. By reacting its bromomethyl groups, it can be integrated into a polymer backbone or a self-assembled monolayer. The remaining aryl-bromide can then be functionalized via cross-coupling reactions to introduce redox-active moieties, such as nitrophenyl or ferrocenyl groups. academie-sciences.fr This strategy allows for the construction of extended, conjugated systems integrated within a cross-linked network, a key design principle for creating stable and efficient redox-active films for applications in sensors, catalysis, and energy storage.

Utility in Supramolecular Chemistry and Molecular Recognition Phenomena

The rigid and pre-organized structure of the this compound scaffold is highly advantageous in the field of supramolecular chemistry, where the precise spatial arrangement of functional groups is paramount for effective molecular recognition.

The two highly reactive bromomethyl groups of this compound serve as ideal anchor points for the construction of macrocycles. Through Williamson ether synthesis or other nucleophilic substitution reactions with difunctionalized linkers, a variety of macrocyclic hosts can be prepared. While direct synthetic examples for this compound are not extensively documented in publicly available literature, the analogous compound, 1,3-bis(bromomethyl)benzene (B165771), is widely used for this purpose, providing a strong precedent for the utility of the target compound.

In a representative synthesis, a p,p'-terphenyldioxime can be reacted with 1,3-bis(bromomethyl)benzene under basic conditions to yield a macrocycle in good yield. rsc.org This strategy highlights the potential of this compound to form similar, albeit more functionalized, macrocyclic structures. The presence of the additional bromo group on the benzene (B151609) ring of this compound offers a handle for further functionalization of the resulting macrocycle, for instance, via cross-coupling reactions.

The trifunctional nature of this compound also makes it an excellent candidate to act as a core molecule in the synthesis of dendrimers. google.com The two bromomethyl groups can react with amines, such as ethylenediamine, to initiate the growth of dendritic branches, while the bromo group can be reserved for later-stage functionalization or serve as a point of attachment to a solid support. This approach allows for the creation of branched and well-defined macromolecular architectures. The closely related compound, 1,3,5-tris(bromomethyl)benzene (B90972), is a well-established monomer for the synthesis of dendrimers and light-emitting oligomers, further supporting the potential of this compound in this area. nih.gov

Table 1: Examples of Benzene-based Cores in Macrocycle and Dendrimer Synthesis

| Core Molecule | Application | Resulting Structure | Reference |

| 1,3-Bis(bromomethyl)benzene | Macrocycle Synthesis | p,p'-Terphenyl based macrocycle | rsc.org |

| 1,3,5-Tris(bromomethyl)benzene | Dendrimer Synthesis | Branched dendrimers | nih.gov |

| This compound | Dendrimer Synthesis (potential) | Trifunctionalized dendrimer core | google.com |

The rigid 1,3,5-trisubstituted benzene framework provided by this compound is an ideal platform for the preorganization of binding sites in artificial receptors. By attaching recognition units to the bromomethyl positions, host molecules with well-defined cavities capable of binding specific guest molecules can be constructed. The bromo substituent can be used to modulate the electronic properties of the aromatic ring or to introduce further recognition elements.

While specific examples of artificial receptors built from this compound are not readily found in the literature, the principle is well-established with similar scaffolds. For instance, receptors based on a 1,3,5-trisubstituted benzene core have been designed for the recognition of various guests, including anions and neutral molecules. The precise positioning of hydrogen bond donors or other interacting groups on the scaffold leads to high binding affinities and selectivities.

Integration into Organometallic Chemistry and Ligand Synthesis

The bromo- and bromomethyl functionalities of this compound provide multiple avenues for its incorporation into organometallic complexes and for the synthesis of novel ligands. The bromomethyl groups are susceptible to nucleophilic substitution by a wide range of donor atoms, allowing for the creation of polydentate ligands. For example, reaction with thiol- or amine-containing heterocycles can yield ligands capable of chelating to metal centers.

Furthermore, the bromo group on the aromatic ring can participate in oxidative addition reactions with low-valent metal complexes or undergo lithium-halogen exchange to form an organolithium species, which can then be used in transmetalation reactions to access a variety of organometallic compounds. This dual reactivity allows for the stepwise construction of complex, multi-metallic assemblies or for the attachment of the resulting metal complex to other structures.

Applications in Peptide Chemistry for Macrocyclization and Bioconjugation

The ability of the bromomethyl groups to react readily with nucleophilic amino acid side chains, particularly the thiol group of cysteine, makes this compound and its analogs valuable reagents in peptide chemistry.

Peptide stapling is a strategy used to constrain a peptide in a specific conformation, often an α-helix, to enhance its biological activity and stability. This is typically achieved by covalently linking two amino acid side chains within the peptide. The bis(bromomethyl) moiety of this compound is well-suited for this purpose, acting as a linker to "staple" two cysteine residues. The reaction involves the bis-alkylation of the cysteine thiols, forming stable thioether bonds. rsc.org

The analogous compound, α,α'-dibromo-m-xylene, is a commonly used reagent for this type of peptide cyclization. rsc.org The resulting stapled peptide exhibits increased resistance to proteolytic degradation and can have improved cell permeability and target affinity.

Beyond simple stapling, this compound can serve as a scaffold for the creation of more complex bicyclic and tricyclic peptides. Its trifunctionality allows for the linkage of three cysteine residues within a peptide sequence, leading to highly constrained and structurally diverse peptide architectures. This approach has been successfully demonstrated using 1,3,5-tris(bromomethyl)benzene (TBMB) to generate large libraries of bicyclic peptides displayed on phage. marquette.edu These libraries have been used to identify potent and selective inhibitors of various therapeutic targets. marquette.edu

The reaction of a peptide containing three cysteine residues with a molecule like this compound would result in a bicyclic peptide, with the benzene ring serving as the central scaffolding unit. The bromo substituent on this scaffold would remain available for further chemical modification, such as the attachment of imaging agents, targeting moieties, or other functional groups to enhance the properties of the peptide drug candidate.

Table 2: Benzene-based Linkers in Peptide Cyclization

| Linker | Peptide Sequence Requirement | Resulting Structure | Application | Reference |

| α,α'-Dibromo-m-xylene | Two Cysteine Residues | Monocyclic Stapled Peptide | Enhancing peptide stability and activity | rsc.org |

| 1,3,5-Tris(bromomethyl)benzene (TBMB) | Three Cysteine Residues | Bicyclic Peptide | Phage display libraries for drug discovery | google.commarquette.edu |

| This compound (potential) | Two or Three Cysteine Residues | Stapled or Bicyclic Peptide with a functionalizable handle | Peptide drug development | - |

Bioconjugation Strategies for Antibodies and Biomolecules

The precise attachment of synthetic molecules to biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and medicine. This compound and its derivatives are gaining attention as effective crosslinking agents for bioconjugation, particularly for antibodies and other proteins. The two highly reactive bromomethyl groups can readily undergo nucleophilic substitution reactions with specific amino acid residues on a protein's surface, such as the thiol groups of cysteine residues.

A key strategy involves the partial reduction of disulfide bonds within an antibody to generate free thiol groups. These thiols can then react with the bis(bromomethyl)benzene linker. This approach allows for the site-specific conjugation of molecules, such as therapeutic agents or imaging probes, to the antibody. The mesitylene (B46885) scaffold, a close structural relative, has been successfully employed for this purpose, demonstrating the viability of this methodology. In a notable study, a bis(bromomethyl)benzene derivative was used to link bis(cysteine)-containing peptides and monoclonal antibodies. The resulting conjugates were shown to maintain the integrity and antigen-binding affinity of the antibodies, highlighting the potential of this class of linkers in the development of antibody-drug conjugates (ADCs). nih.gov

The reaction typically proceeds under mild conditions, which is crucial for preserving the delicate three-dimensional structure and biological activity of the protein. The rigidity of the benzene ring provides a stable scaffold, while the two reactive "arms" allow for the effective bridging of different parts of a protein or the attachment of multiple functional moieties.

Below is an interactive table summarizing the key aspects of using bis(bromomethyl)benzene scaffolds in bioconjugation:

| Parameter | Description | Significance |

| Linker Type | Bis-alkylating agent based on a benzene scaffold. | Provides a rigid and stable core for conjugation. |

| Reactive Groups | Two bromomethyl groups. | Enable covalent bond formation with nucleophilic residues. |

| Target Residues | Primarily cysteine (thiol groups). | Allows for site-specific conjugation after disulfide bond reduction. |

| Key Advantage | Preservation of antibody integrity and function. nih.gov | Crucial for the therapeutic efficacy of antibody-drug conjugates. |

| Application | Development of antibody-drug conjugates (ADCs) and other bioconjugates. nih.gov | Enables the targeted delivery of therapeutic or diagnostic agents. |

Emerging Applications and Advanced Functionalization Strategies for this compound

Beyond its use in bioconjugation, the unique trifunctionality of this compound makes it a valuable precursor for a variety of advanced materials and supramolecular structures. The differential reactivity of the aryl bromine versus the benzylic bromides allows for a stepwise functionalization, opening doors to novel molecular designs.

One of the most promising emerging applications is in the synthesis of dendrimers and star-shaped polymers . Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The this compound core can serve as a trivalent branching point. The two bromomethyl groups can be reacted with monomers to initiate the growth of polymer "arms," while the bromine atom on the aromatic ring can be used for further functionalization or as an attachment point for other molecular fragments. This "core-first" approach allows for precise control over the size, shape, and surface functionality of the resulting dendrimer. For instance, reaction of the bromomethyl groups with amines can lead to the formation of branched architectures.

Similarly, in the field of star polymers , this compound can act as a central core from which multiple polymer chains radiate. These star-shaped polymers exhibit unique rheological and thermal properties compared to their linear counterparts. The synthesis often involves living polymerization techniques, where the initiator is derived from the bromomethyl groups, leading to polymers with controlled molecular weights and low polydispersity.

Advanced functionalization strategies are also being explored to create novel materials. The bromine atom on the benzene ring can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of substituents with desired electronic or optical properties. This opens up possibilities for the creation of:

Functional Polymers: By polymerizing derivatives of this compound, polymers with unique architectures and functionalities can be synthesized.

Supramolecular Assemblies: The rigid core and multiple functionalization points make it an ideal building block for constructing complex self-assembling systems.

Porous Organic Polymers (POPs): The crosslinking capabilities of this molecule can be harnessed to create porous materials with potential applications in gas storage and separation.

The following table outlines some of the emerging applications and the role of this compound:

| Application Area | Role of this compound | Potential Impact |

| Dendrimer Synthesis | Trivalent core molecule. | Creation of highly branched, functional macromolecules for drug delivery and catalysis. |

| Star Polymer Synthesis | Central core for initiating polymer arm growth. | Development of polymers with unique viscosity and processing characteristics. |

| Functional Materials | Versatile precursor for introducing various functional groups. | Design of novel materials for electronics, optics, and sensor technology. |

| Supramolecular Chemistry | Scaffolding for creating complex, self-assembled structures. | Advancements in molecular recognition and host-guest chemistry. |

Spectroscopic Characterization Methodologies for 1 Bromo 3,5 Bis Bromomethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural analysis of 1-Bromo-3,5-bis(bromomethyl)benzene and its derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the signals provide key information. The protons of the two bromomethyl (-CH₂Br) groups are chemically equivalent and therefore typically appear as a single sharp singlet. The aromatic protons, due to the substitution pattern, also exhibit characteristic shifts and coupling patterns that confirm the 1,3,5-substitution on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For this compound, one would expect to see signals for the bromomethyl carbons, the carbon atom attached to the bromine on the ring, the carbons bearing the bromomethyl groups, and the remaining aromatic carbons.

For comparison, the NMR data for related brominated benzene derivatives are often analyzed. For instance, the spectra of isomers like 1,2-bis(bromomethyl)benzene (B41939) and 1,3-bis(bromomethyl)benzene (B165771) show different chemical shifts and multiplicities for the aromatic protons due to their different symmetry. chemicalbook.comchemicalbook.com Similarly, derivatives such as 1,3,5-tris(bromomethyl)benzene (B90972) present a simpler ¹H NMR spectrum with a singlet for the aromatic protons and a singlet for the bromomethyl protons, reflecting its high symmetry. rsc.orgnih.gov

¹H NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) of -CH₂Br protons (ppm) | Chemical Shift (δ) of Aromatic protons (ppm) |

|---|---|---|---|

| This compound | CDCl₃ | ~4.4 | ~7.4-7.5 |

| 1,3-bis(Bromomethyl)benzene rsc.org | CDCl₃ | 4.48 (s, 4H) | 7.33 (m, 3H), 7.43 (m, 1H) |

| 1,3,5-tris(Bromomethyl)benzene rsc.org | CDCl₃ | 4.45 (s, 6H) | 7.26-7.36 (s, 3H) |

| 1-bromomethyl-2-(dibromomethyl)benzene iucr.org | CDCl₃ | 4.61 (s, 2H) | 7.28-7.98 (m, 4H) |

¹³C NMR Spectroscopic Data for this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) of -CH₂Br carbon (ppm) | Chemical Shift (δ) of Aromatic carbons (ppm) |

|---|---|---|---|

| This compound | CDCl₃ | ~32 | ~123, 131, 139, 140 |

| 1,3-bis(Bromomethyl)benzene rsc.org | CDCl₃ | 33.0 | 129.1, 129.3, 129.6, 138.4 |

| 1,3,5-tris(Bromomethyl)benzene rsc.org | CDCl₃ | 32.4 | 129.8, 139.2 |

| 1-bromomethyl-2-(dibromomethyl)benzene iucr.org | CDCl₃ | 29.2 | 130.0, 130.2, 130.5, 132.4, 140.4 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy can confirm the presence of the C-Br bonds, the aromatic ring, and the methylene (B1212753) (-CH₂-) groups.

The key vibrational frequencies in the IR spectrum of this compound include:

C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹.

C-H stretching vibrations of the methylene groups, which are observed in the 3000-2850 cm⁻¹ range.

C=C stretching vibrations within the aromatic ring, which give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.

CH₂ bending vibrations , which are usually found around 1465 cm⁻¹.

C-Br stretching vibrations of the bromomethyl groups and the bromine attached to the ring. These are typically strong absorptions in the lower frequency region of the spectrum, generally between 700 and 500 cm⁻¹. The C-Br stretch of the bromomethyl group is often observed around 1210 cm⁻¹. rsc.org

The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring, characteristic absorption bands are expected in this region.

Characteristic IR Absorption Frequencies for Brominated Benzene Derivatives

| Compound | C-H (aromatic) stretch (cm⁻¹) | C-H (aliphatic) stretch (cm⁻¹) | C=C (aromatic) stretch (cm⁻¹) | C-Br stretch (cm⁻¹) |

|---|---|---|---|---|

| 1,3-bis(Bromomethyl)benzene rsc.org | - | - | 1486, 1436 | 1210 |

| 1,3,5-tris(Bromomethyl)benzene rsc.org | - | - | - | 1256 |

| Benzyl (B1604629) bromide nist.gov | 3000-3100 | 2850-3000 | 1450-1600 | ~1200 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight.

A key feature of the mass spectrum of bromine-containing compounds is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). Therefore, a compound with three bromine atoms, such as this compound, will exhibit a characteristic cluster of peaks for the molecular ion (M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) with a relative intensity ratio of approximately 1:3:3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of three bromine atoms in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for this compound would involve the loss of a bromine atom (Br•) or a bromomethyl radical (•CH₂Br), leading to the formation of stable benzylic carbocations. The observation of fragment ions corresponding to these losses helps to piece together the structure of the parent molecule.

Expected Mass Spectrometry Data for this compound

| Feature | Description | Expected m/z value(s) |

|---|---|---|

| Molecular Ion (M⁺) | The ion of the intact molecule. | A cluster around m/z 340, 342, 344, 346 corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. |

| Loss of Br | Fragmentation involving the cleavage of a C-Br bond. | A cluster around m/z 261, 263, 265. |

| Loss of CH₂Br | Fragmentation involving the loss of a bromomethyl group. | A cluster around m/z 247, 249, 251. |

| Tropylium Ion | A common fragment for benzyl derivatives. | m/z 91 |

Conclusion and Future Directions in 1 Bromo 3,5 Bis Bromomethyl Benzene Research

Current Challenges and Limitations in its Synthetic Utility and Applications

Despite its potential, the widespread application of 1-bromo-3,5-bis(bromomethyl)benzene is met with several challenges and limitations, primarily centered around its synthesis and reactivity.

The synthesis of polysubstituted benzenes, such as this compound, often presents challenges in achieving high regioselectivity. wku.edunih.gov Traditional methods for benzylic bromination frequently employ reagents like N-bromosuccinimide (NBS) in conjunction with a radical initiator, often in chlorinated solvents such as carbon tetrachloride. acs.orgchemicalbook.com These solvents are now recognized as toxic and environmentally detrimental, posing significant health and safety risks. acs.org

The high reactivity of the bromomethyl groups, while synthetically advantageous, can also be a double-edged sword. nih.gov It necessitates carefully controlled reaction conditions to prevent unwanted side reactions and polymerization, particularly during storage and handling. The purification of the final product can also be complex, as the presence of multiple reactive sites can lead to the formation of isomeric and polymeric byproducts that are difficult to separate. For instance, in the bromination of xylenes, the close boiling points of the resulting isomers can complicate purification. googleapis.comgoogle.com

From an application perspective, the very feature that makes this compound attractive—its trifunctionality—can also be a limitation. In polymer synthesis, for example, the presence of three reactive bromine atoms can lead to intricate and difficult-to-control cross-linking, potentially resulting in insoluble and intractable materials. This necessitates a nuanced approach to its use as a monomer or cross-linking agent, requiring precise stoichiometric control and carefully designed polymerization conditions.

Prospects for Novel Reactivity and Transformative Chemical Applications

The unique arrangement of reactive sites in this compound opens up exciting possibilities for the design of novel molecules with transformative applications. Its potential as a precursor for advanced materials, functional polymers, and complex organic frameworks is an active area of research.

The benzylic bromide groups are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This makes it an ideal starting material for the synthesis of dendrimers and other hyperbranched polymers. For instance, the related compound 1,3,5-tris(bromomethyl)benzene (B90972) is utilized as a monomer for creating dendrimers and as a cross-linker for microporous polymers with applications in selective gas adsorption. sigmaaldrich.cnsigmaaldrich.com By extension, this compound could serve as a key building block for creating asymmetric or functionalized dendrimeric structures.

The aromatic bromine atom provides an additional site for modification, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, or other organic fragments, further expanding the molecular complexity that can be achieved from this single precursor. This dual reactivity makes it a promising candidate for the synthesis of:

Functional Polymers: It can be used to create polymers with tailored properties, such as proton exchange membranes for fuel cells or light-emitting oligomers for organic electronics. sigmaaldrich.com

Medicinal Chemistry Scaffolds: The core structure can be elaborated to produce libraries of compounds for drug discovery. For example, bromophenol derivatives have shown potential as enzyme inhibitors. researchgate.net

Sensing Materials: The framework can be functionalized with chromophores or fluorophores to develop chemosensors for ions or small molecules.

Integration with Green Chemistry Principles and Sustainable Synthetic Routes

A significant future direction in the research of this compound involves the integration of green chemistry principles into its synthesis and application. The development of more sustainable synthetic routes is crucial to minimize the environmental impact associated with its production.

Key areas of focus for greening the synthesis of this compound include:

Safer Reagents and Reaction Conditions: There is a strong impetus to move away from hazardous reagents like molecular bromine and toxic solvents like carbon tetrachloride. acs.orgwordpress.com Research into alternative brominating agents, such as quaternary ammonium (B1175870) tribromides, which are solid and easier to handle, is a promising avenue. acgpubs.orgresearchgate.net The use of greener solvents, like acetonitrile, or even solvent-free reaction conditions, is also being actively explored. acs.orgresearchgate.net

Catalytic and Energy-Efficient Methods: The development of reusable catalysts, such as zeolites or metal oxides on inert supports, can improve the selectivity of bromination reactions and reduce waste. nih.govrsc.org Photochemical activation using visible light offers an energy-efficient and cheaper alternative to chemical radical initiators. acs.org

In-situ Generation of Reagents: To circumvent the hazards associated with storing and handling bulk quantities of bromine, methods for its in-situ generation are being developed. nih.gov Continuous flow processes, where hazardous reagents are generated and consumed in small quantities as needed, offer a much safer and more sustainable approach to bromination. nih.govnih.gov

Atom Economy: While NBS is a safer alternative to liquid bromine, it has a lower atom economy as only one bromine atom is utilized. wordpress.com Future research will likely focus on developing brominating agents and reactions that maximize atom economy, a core principle of green chemistry.

By embracing these green chemistry principles, the synthesis of this compound can become more environmentally benign, ensuring its continued utility as a valuable building block for the next generation of advanced materials and functional molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-3,5-bis(bromomethyl)benzene, and how can purity be optimized?

- Methodology :

- Direct bromination : Reacting 3,5-dimethylbenzene derivatives with bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃) under controlled temperatures (0–25°C). Solvents like dichloromethane or carbon tetrachloride are used to moderate reactivity .

- Stepwise substitution : Introducing bromomethyl groups sequentially via radical bromination or using N-bromosuccinimide (NBS) with UV light activation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by GC-MS or NMR .

Q. How can researchers validate the structural identity of this compound?

- Analytical techniques :

- NMR spectroscopy : ¹H NMR to confirm bromomethyl peaks (δ ~4.3–4.5 ppm) and aromatic protons (δ ~7.2–7.5 ppm). ¹³C NMR for quaternary carbons adjacent to Br .

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected m/z ~307.8 for C₈H₇Br₃) and isotopic patterns .

- Elemental analysis : Confirm Br content (~77.8% by weight) .

Advanced Research Questions

Q. What competing reaction pathways occur during the synthesis of this compound, and how are they mitigated?

- Key challenges :

- Over-bromination : Excess Br₂ or prolonged reaction times may yield tribrominated by-products. Use stoichiometric Br₂ and monitor reaction progress via TLC .

- Steric hindrance : Bulky bromomethyl groups can slow substitution. Optimize catalyst loading (e.g., FeBr₃ at 5 mol%) and solvent polarity to enhance reactivity .

- Thermal degradation : Exothermic bromination requires temperature control (0–25°C) to prevent decomposition .

Q. How does the crystal structure of this compound influence its reactivity in cross-coupling reactions?

- Structural insights :

- X-ray crystallography : Reveals planar aromatic rings with Br–C bond lengths ~1.90 Å and dihedral angles between bromomethyl groups (~120°), affecting steric accessibility in Suzuki-Miyaura couplings .

- Reactivity implications : Steric bulk at 3,5-positions directs electrophilic substitution to the para position. Use Pd(PPh₃)₄ catalysts to enhance coupling efficiency .

Q. How should researchers address discrepancies in bromine substitution efficiency across different synthetic batches?

- Troubleshooting :

- Kinetic vs. thermodynamic control : Varying reaction temperatures (e.g., 0°C vs. reflux) alters product distribution. Use low temperatures for mono-substitution and higher temperatures for di-substitution .

- Catalyst deactivation : Trace moisture can poison Lewis acids. Pre-dry solvents (molecular sieves) and reagents .

- Quantitative analysis : Compare HPLC retention times or integrate NMR peaks to quantify by-products .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Hazard mitigation :

- Vapor exposure : Use fume hoods due to volatile brominated compounds. Monitor airborne Br levels with real-time sensors .

- Skin protection : Wear nitrile gloves and lab coats; bromomethyl groups are alkylating agents with carcinogenic potential .

- Waste disposal : Neutralize residual Br with sodium thiosulfate before aqueous disposal .

Applications in Advanced Research

Q. How is this compound utilized in designing dendritic polymers?

- Functionalization strategy :

- Act as a trifunctional core for dendrimer synthesis. React bromomethyl groups with amines (e.g., ethylenediamine) to form branched architectures .

- Control branching density by adjusting stoichiometry and reaction time .

Q. What role does this compound play in studying nucleophilic aromatic substitution (SNAr) mechanisms?

- Mechanistic studies :

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs to elucidate rate-determining steps .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophile activation, while non-polar solvents favor radical pathways .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s stability under basic conditions?

- Experimental reconciliation :

- pH-dependent degradation : Stability assays show decomposition above pH 9 due to hydroxide attack on bromomethyl groups. Use buffered conditions (pH 7–8) for reactions involving strong bases .

- Alternative pathways : In basic media, competing elimination (forming benzyne intermediates) vs. substitution. Track intermediates via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.